molecular formula C12H9FO B1329295 1-Fluoro-4-phenoxybenzene CAS No. 330-84-7

1-Fluoro-4-phenoxybenzene

Cat. No. B1329295
CAS RN: 330-84-7
M. Wt: 188.2 g/mol
InChI Key: AODSTUBSNYVSSL-UHFFFAOYSA-N
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Description

1-Fluoro-4-phenoxybenzene is a chemical compound with the molecular formula C12H9FO. It has a molecular weight of 188.198 and a density of 1.1±0.1 g/cm3 . The compound is commonly used for laboratory research purposes .


Synthesis Analysis

The synthesis of 1-Fluoro-4-phenoxybenzene involves electrophilic aromatic substitution . This process involves two steps:

  • A proton is removed from this intermediate, yielding a substituted benzene ring .

Molecular Structure Analysis

The molecular structure of 1-Fluoro-4-phenoxybenzene consists of a benzene ring with a fluoro group and a phenoxy group attached . The exact mass of the molecule is 188.063736 .


Chemical Reactions Analysis

1-Fluoro-4-phenoxybenzene can undergo various chemical reactions. One of the key reactions it can undergo is electrophilic aromatic substitution . This reaction involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

1-Fluoro-4-phenoxybenzene has a boiling point of 249.8±23.0 °C at 760 mmHg and a flash point of 93.1±14.8 °C . It has a LogP value of 4.50, indicating its lipophilicity .

Scientific Research Applications

3. Methods of Application or Experimental Procedures: The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups . Here are some principles and methods for designing fluorescent probes:

  • Determine the Target Molecule: The design of fluorescent probes requires determining the target molecule, such as proteins, nucleic acids, or small molecules .
  • Select the Fluorescent Dye: The fluorescent dye is the core part of the fluorescent probes and requires the selection of a suitable fluorescent dye .
  • Introduce Targeting Groups: To increase the affinity between the fluorescent probes and the target molecule, targeting groups need to be introduced onto the fluorescent dye .

4. Results or Outcomes: The performance and applicability of fluorescent probes are improved by using new materials and technologies to meet the evolving demands of molecular detection in various fields .

  • Step 1 (Slow): The electrons in the pi bond attack the electrophile, forming a C-E bond and an arenium ion .
  • Step 2 (Fast): A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity . 4. Results or Outcomes: The result of this process is a substituted benzene ring .

Safety And Hazards

1-Fluoro-4-phenoxybenzene is considered hazardous. It can cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-fluoro-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODSTUBSNYVSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186636
Record name 1-Fluoro-4-phenoxybenzene
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Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-phenoxybenzene

CAS RN

330-84-7
Record name 1-Fluoro-4-phenoxybenzene
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Record name 1-Fluoro-4-phenoxybenzene
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Record name 330-84-7
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Record name 1-Fluoro-4-phenoxybenzene
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Record name 1-fluoro-4-phenoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
V Avudoddi, VKG Palle… - European Journal of …, 2012 - eurjchem.com
An efficient protocol was developed and validated for the synthesis of biaryl/aryl alkyl ethers using CuFe 2 O 4 nano powder as a recyclable catalyst via the reaction between aryl …
Number of citations: 20 eurjchem.com
A Kumar, BS Bhakuni, CD Prasad, S Kumar, S Kumar - Tetrahedron, 2013 - Elsevier
Potassium tert-butoxide mediated carbon–chalcogen C–E (E=O, S and Se) coupling reaction has been studied from aryl bromide and phenol/aryl disulfide/diselenide substrates. A …
Number of citations: 52 www.sciencedirect.com
SD Schimler, RDJ Froese, DC Bland… - The Journal of Organic …, 2018 - ACS Publications
This paper describes a detailed study of the deoxyfluorination of aryl fluorosulfonates with tetramethylammonium fluoride (NMe 4 F) and ultimately identifies other sulfonate electrophiles …
Number of citations: 42 pubs.acs.org
RS Drago - Journal of the Chemical Society, Perkin Transactions 2, 1992 - pubs.rsc.org
Data, which have provided the basis for several different solvation scales, are combined to produce a universal scale of solvent polarity. Over three hundred spectral shifts for 30 probe …
Number of citations: 64 pubs.rsc.org
K Swapna, SN Murthy, MT Jyothi… - Organic & Biomolecular …, 2011 - pubs.rsc.org
An efficient alumina-supported CuO-catalyzed O-arylation of phenols and aliphatic alcohols with various aryl as well as heteroaryl halides under ligand-free conditions are reported. …
Number of citations: 50 pubs.rsc.org
M Nasrollahzadeh, M Maham, A Rostami-Vartooni… - RSC …, 2015 - pubs.rsc.org
In situ synthesis of copper nanoparticles (NPs) supported on a reduced graphene oxide (RGO)–Fe3O4 nanocomposite was carried out with barberry fruit extract as a reducing and …
Number of citations: 138 pubs.rsc.org
L Liu, J Tang, J Qiang, J Li… - Journal of Chemical …, 2016 - journals.sagepub.com
… 1-Fluoro-4-phenoxybenzene (3b): light yellow oil; 1H NMR (CDCl3, 400 MHz) δ 7.36–7.31 (m, 2H), 7.11–7.07 (m, 1H), 7.06–6.09 (m, 6H); 13C NMR (CDCl3, 125 MHz) δ 159.8, 157.9, …
Number of citations: 5 journals.sagepub.com
NES Tay - 2019 - search.proquest.com
Aromatic rings are important molecular components of many pharmaceuticals, agrochemicals, organic materials and natural products, and the development of selective arene …
Number of citations: 2 search.proquest.com
D Best, M Jean, P van de Weghe - The Journal of Organic …, 2016 - ACS Publications
… The title compound was prepared according to general procedure D using 1-fluoro-4-phenoxybenzene (2c) (188 mg, 1.00 mmol), CBTF (0.30 mL), and tert-amyl alcohol (0.11 mL, 1.0 …
Number of citations: 14 pubs.acs.org

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